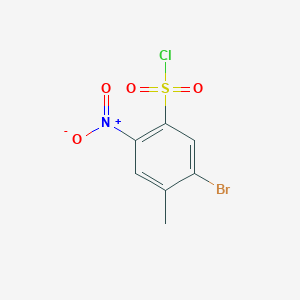

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride

Description

Properties

IUPAC Name |

5-bromo-4-methyl-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO4S/c1-4-2-6(10(11)12)7(3-5(4)8)15(9,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBRXVRBLYAIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807266-67-6 | |

| Record name | 5-bromo-4-methyl-2-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride typically involves multiple steps, starting from benzene

Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

Friedel-Crafts Alkylation: The methyl group is introduced using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as a catalyst.

Nitration: The nitro group is added using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Finally, the sulfonyl chloride group is introduced by reacting the intermediate compound with chlorosulfonic acid (HSO3Cl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines (R-NH2) or alcohols (R-OH) in the presence of a base such as pyridine.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products

Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives.

Reduction: 5-Bromo-4-methyl-2-aminobenzenesulfonyl chloride.

Oxidation: 5-Bromo-4-carboxy-2-nitrobenzenesulfonyl chloride.

Scientific Research Applications

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride is used in various scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of sulfonamide and sulfonate ester derivatives.

Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide and sulfonate ester derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-4-methyl-2-nitrobenzenesulfonyl chloride with two structurally related sulfonyl chlorides: 5-bromo-4-nitrothiophene-2-sulfonyl chloride (CID 54592949) and 5-bromo-2-methoxybenzenesulfonyl chloride (CAS: 23095-05-8). Key differences in substituents, molecular properties, and reactivity are highlighted.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Aromatic Core Structure: The target compound and 5-bromo-2-methoxybenzenesulfonyl chloride feature a benzene ring, whereas 5-bromo-4-nitrothiophene-2-sulfonyl chloride contains a thiophene heterocycle.

Substituent Effects: Nitro Group: The nitro group (electron-withdrawing) in the target compound and the thiophene analog enhances electrophilic reactivity, favoring nucleophilic substitution at the sulfonyl chloride. Methyl Group: The methyl group in the target compound introduces steric hindrance at position 4, which may impede access to the sulfonyl chloride in sterically demanding reactions.

Molecular Weight and Polarity :

- The target compound (MW: 335.55 g/mol) and the methoxy analog (MW: 295.59 g/mol) have higher molecular weights than the thiophene derivative (MW: 307.56 g/mol) due to differences in ring structure and substituents.

- The nitro group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to the methoxy analog, which may favor less polar environments.

Applications :

- Nitro-containing analogs : Likely used in high-energy materials or as intermediates in explosive precursor synthesis due to nitro group stability and reactivity.

- Methoxy analog : More suited for pharmaceutical or agrochemical synthesis, where electron-donating groups are preferred for controlled reactivity.

Research Findings and Limitations

- Synthetic Routes: Sulfonyl chlorides are typically synthesized via chlorosulfonation of aromatic precursors.

- Reactivity Data : Experimental data on hydrolysis or nucleophilic substitution rates are unavailable for the target compound. However, studies on 5-bromo-4-nitrothiophene-2-sulfonyl chloride suggest rapid hydrolysis in aqueous conditions, a property likely shared due to structural similarities.

- Crystallographic Data: No crystal structures for the target compound are reported.

Biological Activity

5-Bromo-4-methyl-2-nitrobenzenesulfonyl chloride is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the existing literature on its biological activity, focusing on its synthesis, antibacterial efficacy, and cytotoxicity.

This compound can be synthesized through various methods, often involving the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with bromine or brominating agents. The compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity and potential for biological interactions.

Antibacterial Activity

The antibacterial properties of this compound have been investigated in several studies. The compound has shown promising activity against various Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Values

Research indicates that derivatives of this compound exhibit MIC values ranging from 0.39 to 3.12 mg/L against MSSA and MRSA strains, suggesting significant antibacterial potency. Notably, some derivatives have demonstrated lower MIC values compared to established antibiotics like linezolid, indicating their potential as effective antimicrobial agents .

Cytotoxicity Studies

In addition to its antibacterial activity, the cytotoxic effects of this compound have been evaluated. The IC50 values for cytotoxicity against normal human lung fibroblasts (MRC-5) were found to be higher than 12.3 mg/L, indicating a favorable therapeutic index when compared to its antibacterial efficacy . This suggests that while the compound is effective against bacterial pathogens, it exhibits relatively low toxicity towards human cells.

Structure-Activity Relationship (SAR)

The biological activity of sulfonyl chlorides like this compound is often influenced by their structural features. Substituents on the benzene ring play a crucial role in modulating activity:

- Chloro or Trifluoromethyl Groups : Presence at the para position enhances antibacterial activity.

- Methyl Groups : A higher number of methyl groups at positions 2, 4, and 6 increases efficacy against Gram-positive bacteria .

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives:

- Study on Antimicrobial Efficacy : A study demonstrated that specific derivatives exhibited potent activity against MRSA strains with MIC values significantly lower than those of standard treatments .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of various benzenesulfonate derivatives derived from this compound and found them to be non-cytotoxic at effective antimicrobial concentrations .

Q & A

Q. How to address discrepancies between theoretical and experimental melting points?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.